1-Butyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate

Overview

Description

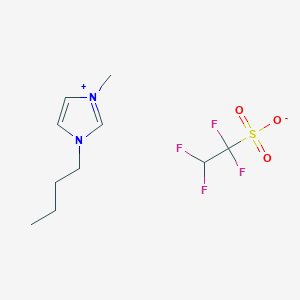

1-Butyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate ([Bmim][TFES], CAS [880084-62-8]) is an imidazolium-based ionic liquid (IL) composed of a 1-butyl-3-methylimidazolium cation and a 1,1,2,2-tetrafluoroethanesulfonate anion. Its molecular formula is C₁₀H₁₄F₄N₂O₃S, with a molecular weight of 320.29 g/mol . Key physicochemical properties include:

- Viscosity: 167.7 cP at 25°C (reported as 136 cP for shorter-chain analogs like 1-methylimidazolium TFES ).

- Conductivity: 0.878 mS/cm at 25°C , comparable to other fluorinated sulfonate ILs.

- Thermal Stability: Stable across a wide temperature range, typical of imidazolium ILs .

This IL is utilized in battery electrolytes, CO₂ capture, lubricants, and solvent applications due to its low volatility, high ionic conductivity, and tunable solubility .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate can be synthesized through a metathesis reaction. The typical synthetic route involves the reaction of 1-butyl-3-methylimidazolium chloride with silver 1,1,2,2-tetrafluoroethanesulfonate in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the complete formation of the desired ionic liquid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the final product with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo redox reactions, although these are less common.

Complex Formation: It can form complexes with metal ions, which is useful in catalysis and electrochemistry.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include halides and alkoxides.

Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazolium salts, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Chemical Synthesis

Solvent Properties

BMIM-TFSI is utilized as a solvent in numerous organic reactions due to its ability to dissolve a wide range of compounds. Its high thermal stability and low volatility make it an excellent medium for chemical transformations. Studies have shown that BMIM-TFSI can facilitate reactions such as:

- Catalytic Reactions : It serves as a reaction medium for catalytic processes, improving reaction rates and yields compared to traditional solvents .

- Synthesis of Nanomaterials : BMIM-TFSI has been used in the preparation of nanostructured materials, including mesocrystals and metal oxides, which are crucial for applications in electronics and photonics .

Energy Storage Applications

Electrolyte in Batteries

BMIM-TFSI is being investigated as an electrolyte in lithium-ion batteries and supercapacitors. Its ionic conductivity and electrochemical stability at high voltages make it a suitable candidate for next-generation energy storage systems. Key findings include:

- High Ionic Conductivity : Research indicates that BMIM-TFSI exhibits superior ionic conductivity compared to conventional electrolytes, enhancing battery performance .

- Stability and Safety : The thermal stability of BMIM-TFSI contributes to safer battery operations, reducing risks associated with overheating and leakage .

Environmental Applications

Green Chemistry

The use of BMIM-TFSI aligns with the principles of green chemistry by minimizing waste and reducing the environmental impact of chemical processes. Its applications include:

- CO₂ Capture : BMIM-TFSI has shown potential in capturing carbon dioxide from industrial emissions due to its ability to dissolve CO₂ effectively .

- Biodegradable Solvent : As an ionic liquid, BMIM-TFSI is less harmful than many organic solvents, making it a more environmentally friendly alternative for various chemical processes .

Case Study 1: Catalytic Reactions

A study demonstrated the effectiveness of BMIM-TFSI as a solvent for the synthesis of biodiesel through transesterification reactions. The results showed improved yields compared to traditional solvents, highlighting its potential in sustainable fuel production.

Case Study 2: Lithium-Ion Batteries

Research conducted on lithium-ion batteries using BMIM-TFSI as an electrolyte revealed that batteries exhibited higher capacity retention over cycles compared to those using conventional electrolytes. This suggests that BMIM-TFSI can enhance the longevity and efficiency of energy storage devices.

Mechanism of Action

The mechanism of action of 1-butyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate involves its ability to interact with various molecular targets through ionic interactions and hydrogen bonding. The imidazolium cation can form strong interactions with anionic species, while the tetrafluoroethanesulfonate anion can interact with cationic species. These interactions facilitate the dissolution and stabilization of various compounds, making the ionic liquid a versatile solvent and catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

Imidazolium-Based ILs with the TFES Anion

Table 1: Thermophysical Properties of TFES-Based ILs

*Data extrapolated from temperature-dependent studies ; †Estimated from chain-length trends .

Key Findings :

- Cation Chain Impact : Increasing alkyl chain length (e.g., methyl → octyl) raises viscosity and reduces conductivity due to weakened ion mobility .

- Solubility: [Bmim][TFES] is fully miscible with polar solvents (e.g., water, methanol), whereas phosphonium-based ILs like trihexyltetradecylphosphonium decanoate are insoluble in water .

- Thermal Behavior : Benzyl-substituted TFES ILs ([Bzmim][TFES]) exhibit higher melting points (>100°C) compared to alkyl analogs, limiting their use in low-temperature applications .

BMIM-Based ILs with Different Anions

Table 2: BMIM ILs with Varied Anions

Key Findings :

- Anion Effects : [Bmim][TFSI] has the highest conductivity (3.8–4.5 mS/cm) due to its weakly coordinating anion, whereas [Bmim][PF₆] and [Bmim][Cl] show higher viscosity and lower ion mobility .

- Toxicity : [Bmim][TFES] exhibits moderate toxicity (1.5 ± 0.5 in yeast assays), lower than [Bmim][PF₆] but higher than acetate derivatives .

- CO₂ Solubility : [Bmim][TFES] outperforms [Bmim][TFSI] in CO₂ absorption due to the polar sulfonate group enhancing gas interaction .

Biological Activity

1-Butyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate (BMIM TFES) is an ionic liquid (IL) that has garnered attention for its unique physicochemical properties and potential applications in various fields, including biochemistry and materials science. This article aims to explore the biological activity of BMIM TFES, focusing on its toxicity, biocompatibility, and mechanisms of action.

- Molecular Formula : C10H14F4N2O3S

- Molecular Weight : 320.29 g/mol

- Viscosity : 167.7 cP at 25 °C

- Conductivity : 0.878 mS/cm

Biological Activity Overview

The biological activity of BMIM TFES can be assessed through its toxicity to various organisms, particularly yeast and bacterial strains. Studies have shown that the cationic structure of imidazolium-based ionic liquids significantly influences their cytotoxicity and biocompatibility.

Toxicity Studies

- Saccharomyces cerevisiae : Research indicates that BMIM TFES exhibits low toxicity towards Saccharomyces cerevisiae (baker's yeast). The study found that the ionic liquid did not significantly impede cell growth compared to other imidazolium-based ionic liquids with longer alkyl chains, which typically exhibit higher toxicity due to increased hydrophobic interactions with cell membranes .

- Mechanisms of Toxicity : The toxicity mechanisms are primarily attributed to the interaction of ionic liquids with cell membranes. The hydrophobic character of the alkyl chain in imidazolium cations can disrupt membrane integrity, leading to cell death. However, the presence of specific anions can mitigate these effects. For instance, the bistriflimide anion has been associated with lower toxicity profiles across various studies .

Case Study 1: Cytotoxicity Assessment

A study conducted by Sendovsky et al. evaluated the cytotoxic effects of various ionic liquids on S. cerevisiae. BMIM TFES was found to have a relative growth index (RGI) of approximately 0.9, indicating minimal impact on yeast cell viability compared to control conditions without ionic liquid .

| Ionic Liquid | RGI |

|---|---|

| BMIM TFES | 0.9 |

| BMIM PF6 | 0.5 |

| BMIM BF4 | 0.7 |

Case Study 2: Membrane Integrity

Another investigation focused on membrane integrity in the presence of different ionic liquids. Results showed that BMIM TFES maintained approximately 90% membrane integrity in S. cerevisiae, similar to control conditions in aqueous media .

Biocompatibility Assessments

The biocompatibility of BMIM TFES has been further supported by studies examining its effects on mammalian cells and microorganisms. The findings suggest that while some imidazolium-based ILs exhibit significant cytotoxicity, BMIM TFES remains relatively safe for use in biological applications due to its favorable interaction with cellular structures.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-Butyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate, and how are they characterized?

The ionic liquid exhibits a melting point below room temperature, a density of ~1.50 g/cm³ (estimated), a viscosity of 136 cP at 25°C, and a conductivity of 1.50 mS/cm at 30°C . Characterization typically involves:

- Nuclear Magnetic Resonance (NMR) : To confirm cation-anion structure and purity.

- Differential Scanning Calorimetry (DSC) : For thermal stability and phase transitions.

- Electrochemical Impedance Spectroscopy : To measure ionic conductivity.

- Karl Fischer Titration : For water content analysis, critical for reproducibility in hygroscopic applications.

Q. What methodologies are recommended for synthesizing high-purity this compound?

Synthesis involves metathesis of 1-butyl-3-methylimidazolium bromide with the sodium or potassium salt of 1,1,2,2-tetrafluoroethanesulfonic acid. Key steps include:

- Anion Exchange : Conducted in aqueous or acetone media under inert atmosphere to avoid hydrolysis.

- Purification : Repeated washing with deionized water and vacuum drying at 60–80°C for 48 hours to remove residual solvents and halides .

- Quality Control : Halide content < 100 ppm (via ion chromatography) ensures suitability for electrochemical applications.

Advanced Research Questions

Q. How does this compound perform in biphasic catalytic systems, and what experimental parameters optimize catalyst recovery?

This ionic liquid’s low miscibility with organic phases (e.g., alkanes) enables biphasic catalysis. Key parameters:

- Solubility Screening : Use Hansen solubility parameters to predict phase separation with reaction substrates.

- Catalyst Design : Transition-metal complexes with fluorophilic ligands enhance retention in the ionic liquid phase.

- Recycling Efficiency : After reaction, the ionic liquid layer is separated via decantation, washed with a non-polar solvent, and reused. Studies report >90% catalyst retention over five cycles in hydrogenation reactions .

Q. What strategies resolve contradictions in reported conductivity values for this ionic liquid across studies?

Discrepancies often arise from impurities (e.g., water, halides) or measurement conditions. Mitigation steps:

- Strict Drying Protocols : Use vacuum ovens (<1 kPa, 80°C) and store in gloveboxes (H2O < 1 ppm, O2 < 10 ppm).

- Standardized Calibration : Employ reference electrolytes (e.g., KCl solutions) and temperature-controlled cells (±0.1°C).

- Reproducibility Checks : Compare data with literature values under identical conditions (e.g., 1.50 mS/cm at 30°C) .

Q. How is this ionic liquid utilized in phase behavior studies for gas capture or separation?

Its tunable solvation properties make it effective for CO2 or CH4 absorption. Experimental design considerations:

- High-Pressure Solubility Measurements : Use volumetric view cells to monitor gas uptake at 3.5–7.1 MPa.

- Molecular Dynamics Simulations : Correlate anion fluorination with gas selectivity (e.g., CO2/CH4 selectivity up to 22:1).

- Synergistic Mixtures : Combine with dicyanamide-based ionic liquids to enhance absorption kinetics .

Q. Methodological Tables

Properties

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;1,1,2,2-tetrafluoroethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.C2H2F4O3S/c1-3-4-5-10-7-6-9(2)8-10;3-1(4)2(5,6)10(7,8)9/h6-8H,3-5H2,1-2H3;1H,(H,7,8,9)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWPEQAOGNPMOP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.C(C(F)(F)S(=O)(=O)[O-])(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F4N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201023247 | |

| Record name | 1-Butyl-3-methyl-1H-imidazol-3-ium 1,1,2,2-tetrafluoroethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201023247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880084-62-8 | |

| Record name | 1-Butyl-3-methyl-1H-imidazol-3-ium 1,1,2,2-tetrafluoroethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201023247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.